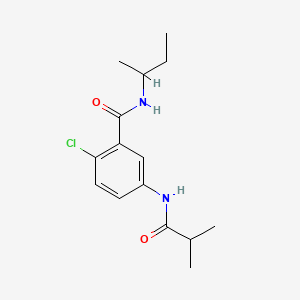
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a sec-butyl group, a chloro substituent, and an isobutyrylamino group attached to a benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with sec-butylamine to form the corresponding amide. This intermediate is then reduced to the amine, followed by acylation with isobutyryl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance yield and efficiency. The use of flow reactors allows for better control of reaction parameters such as temperature and pressure, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group in the intermediate can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) or other metal catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions include various substituted benzamides and amines, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Similar in structure but lacks the chloro and isobutyrylamino groups.
N-tert-butylbenzamide: Contains a tert-butyl group instead of a sec-butyl group.
N-isobutylbenzamide: Features an isobutyl group rather than a sec-butyl group.
Uniqueness
N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide is unique due to the presence of both the chloro and isobutyrylamino groups, which confer distinct chemical properties and biological activities. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C15H21ClN2O2 |
|---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
N-butan-2-yl-2-chloro-5-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-5-10(4)17-15(20)12-8-11(6-7-13(12)16)18-14(19)9(2)3/h6-10H,5H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
RXWBNSJUILKOBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369490.png)
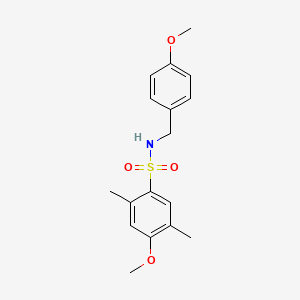
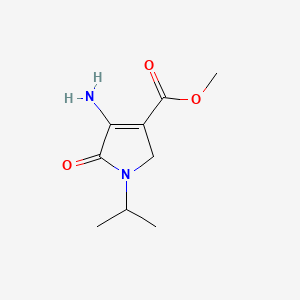
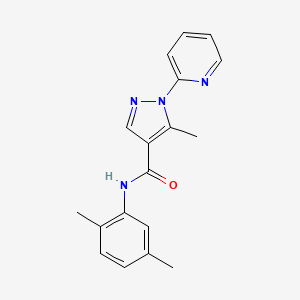
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13369527.png)
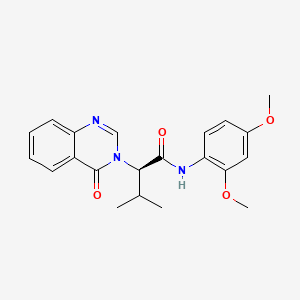
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
![methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate](/img/structure/B13369545.png)
![3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid](/img/structure/B13369547.png)
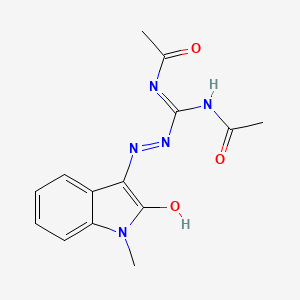
![N-{2-methoxy-4-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B13369558.png)
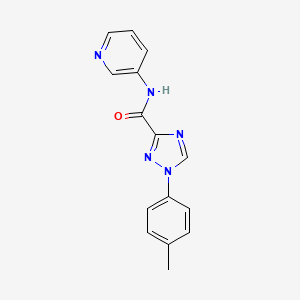
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13369572.png)
![6-(2-Furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369579.png)
